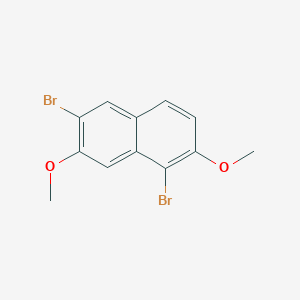

1,6-Dibromo-2,7-dimethoxynaphthalene

Description

BenchChem offers high-quality 1,6-Dibromo-2,7-dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dibromo-2,7-dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10Br2O2 |

|---|---|

Molecular Weight |

346.01 g/mol |

IUPAC Name |

1,6-dibromo-2,7-dimethoxynaphthalene |

InChI |

InChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3 |

InChI Key |

XORPVTGZIABOGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene

A Keystone Intermediate for Advanced Materials and Pharmaceutical Research

This technical guide provides a comprehensive overview of a robust synthetic pathway for 1,6-dibromo-2,7-dimethoxynaphthalene, a crucial building block in the fields of organic electronics, supramolecular chemistry, and drug discovery. The strategic placement of the methoxy and bromo functionalities on the naphthalene core imparts unique electronic and steric properties, making it a versatile precursor for the synthesis of complex molecular architectures. This document will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and the critical parameters that ensure a high-yield, high-purity outcome.

Strategic Overview of the Synthesis

The synthesis of 1,6-dibromo-2,7-dimethoxynaphthalene is most effectively approached as a two-step process commencing from the readily available 2,7-dihydroxynaphthalene. This strategy hinges on the principle of activating the naphthalene ring system towards electrophilic substitution through the introduction of electron-donating methoxy groups, followed by a regioselective bromination.

The synthetic pathway can be summarized as follows:

-

O-Methylation: The initial step involves the exhaustive methylation of the hydroxyl groups of 2,7-dihydroxynaphthalene to yield the key intermediate, 2,7-dimethoxynaphthalene. This transformation is critical as the methoxy groups are less activating than hydroxyl groups, which can lead to over-bromination and side reactions.

-

Electrophilic Bromination: The subsequent step is the selective dibromination of 2,7-dimethoxynaphthalene. The directing effects of the methoxy groups guide the incoming electrophiles (bromine) to the ortho and para positions, leading to the desired 1,6-dibromo substitution pattern.

Caption: Synthetic pathway for 1,6-Dibromo-2,7-dimethoxynaphthalene.

In-Depth Experimental Protocols

Part 1: Synthesis of 2,7-Dimethoxynaphthalene

The O-methylation of 2,7-dihydroxynaphthalene is a crucial step that significantly influences the overall yield and purity of the final product. A widely adopted and efficient method employs dimethyl sulfate (DMS) as the methylating agent in the presence of a strong base, such as sodium hydroxide.[1]

Reaction Parameters:

| Parameter | Value | Rationale |

| Starting Material | 2,7-Dihydroxynaphthalene | Commercially available and provides the core naphthalene scaffold. |

| Methylating Agent | Dimethyl Sulfate (DMS) | A potent and cost-effective methylating agent for phenols. |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the hydroxyl groups to form the more nucleophilic phenoxide ions. |

| Solvent | Acetone or a similar polar aprotic solvent | Ensures solubility of the reactants and facilitates the reaction.[1] |

| Temperature | 40-60 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by TLC. |

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 2,7-dihydroxynaphthalene (1 equivalent) and a suitable solvent such as acetone.

-

Base Addition: An aqueous solution of sodium hydroxide (2.2 equivalents) is added portion-wise to the stirred suspension at room temperature. The mixture is then heated to 40-50 °C to facilitate the formation of the disodium salt.

-

Methylation: Dimethyl sulfate (2.2 equivalents) is added dropwise via the dropping funnel, maintaining the reaction temperature below 60 °C. The reaction is exothermic and the addition rate should be controlled to prevent overheating.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of the product spot indicate the reaction's progression.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the excess solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2,7-dimethoxynaphthalene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to afford pure 2,7-dimethoxynaphthalene as a white to off-white solid.[2][3]

Part 2: Synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene

The regioselective bromination of 2,7-dimethoxynaphthalene is the final and most critical step. The electron-donating methoxy groups activate the naphthalene ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. Bromination of 2,7-dihydroxynaphthalene is known to produce a mixture of 1,6- and 1,3-dibromo isomers.[4] A similar outcome can be anticipated with 2,7-dimethoxynaphthalene, necessitating careful control of reaction conditions to favor the formation of the desired 1,6-isomer.

Reaction Parameters:

| Parameter | Value | Rationale |

| Starting Material | 2,7-Dimethoxynaphthalene | The activated precursor for electrophilic bromination. |

| Brominating Agent | Molecular Bromine (Br₂) | A common and effective electrophilic brominating agent. |

| Solvent | Glacial Acetic Acid or Dichloromethane | Provides a polar medium to facilitate the reaction and dissolve the reactants.[5] |

| Temperature | 0 °C to Room Temperature | Lower temperatures can enhance regioselectivity and minimize over-bromination. |

| Reaction Time | 1-3 hours | Dependent on the reaction temperature and substrate concentration. |

Step-by-Step Protocol:

-

Reaction Setup: A solution of 2,7-dimethoxynaphthalene (1 equivalent) in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.

-

Bromine Addition: A solution of bromine (2.1 equivalents) in the same solvent is added dropwise to the stirred solution of the naphthalene derivative. The addition should be carried out slowly to control the reaction temperature and minimize the formation of byproducts.

-

Reaction Progression: After the complete addition of bromine, the reaction mixture is allowed to stir at room temperature for a specified period, while monitoring the reaction progress by TLC.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The mixture is then diluted with water, and the precipitated solid is collected by vacuum filtration.

-

Purification: The crude 1,6-dibromo-2,7-dimethoxynaphthalene is washed thoroughly with water and then with a cold, dilute solution of sodium bicarbonate to remove any acidic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, to yield the final product as a crystalline solid.

Characterization

The structure and purity of the synthesized 1,6-dibromo-2,7-dimethoxynaphthalene should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the naphthalene ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1,6-dibromo-2,7-dimethoxynaphthalene. By carefully controlling the reaction parameters in both the methylation and bromination steps, researchers can obtain this valuable intermediate in high yield and purity. The insights into the causality behind the experimental choices and the detailed protocols provided herein are intended to empower scientists in their pursuit of novel materials and therapeutics.

References

- Organic Syntheses Procedure. 2,7-dimethylnaphthalene.

- Bromination of 2,7-Dihydroxynaphthalene. Australian Journal of Chemistry.

- An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde and its Precursors. Benchchem.

- 2,7-Dimethoxynaphthalene Chemical Properties, Uses, Production. ChemicalBook.

- A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development.

- Polybrominated methoxy- and hydroxynaphthalenes. ResearchGate.

- 2,7-Dimethoxynaphthalene. Sigma-Aldrich.

- One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. N. WEN, X. PENG, M. LIU, Y. MA and RUOYU BAI.

- Synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: Application Notes and Protocols. Benchchem.

- 2,7-Dimethoxynaphthalene. PubChem.

- Intramolecular hydrogen bonding in 1,8-bis(dimethylamino)naphthalenes containing two to four heteroatomic functions in the ortho- and peri-positions: from CD3 to sulfur and selenium. CrystEngComm.

- On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. ResearchGate.

- 1-Bromo-2,7-dimethylnaphthalene. ChemScene.

- The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis. Benchchem.

- 2,7-Dimethoxynaphthalene. Sigma-Aldrich.

- 2,7-Dimethoxynaphthalene. PubMed.

- 1,6-dibromo-2-methoxy-naphthalene. Sigma-Aldrich.

- 2,7-Dibromo-3,6-dimethoxynaphthalene. Santa Cruz Biotechnology.

- Process for preparing dimethyl naphthalene. Google Patents.

Sources

1,6-Dibromo-2,7-dimethoxynaphthalene: Synthesis, Regioselectivity, and Applications in Advanced Materials

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The functionalization of naphthalene scaffolds is a cornerstone of organic materials science. 1,6-Dibromo-2,7-dimethoxynaphthalene (CAS: 4614-12-4) represents a highly valuable, asymmetrically substituted building block. Characterized by its electron-rich naphthalene core and strategically positioned bromine atoms, this compound serves as a critical precursor for synthesizing bent-core (banana-shaped) liquid crystals, extended conjugated polymers, and reactive peri-substituted intermediates.

This whitepaper provides an in-depth analysis of the chemical properties, mechanistic rationale for its regioselective synthesis, and validated experimental protocols for its preparation and downstream utilization.

Physicochemical Profile

Understanding the baseline properties of 1,6-dibromo-2,7-dimethoxynaphthalene is essential for optimizing reaction conditions, particularly in cross-coupling applications where solubility and electronic distribution dictate catalytic efficiency.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 1,6-Dibromo-2,7-dimethoxynaphthalene |

| CAS Registry Number | 4614-12-4[1] |

| Molecular Formula | C₁₂H₁₀Br₂O₂ |

| Molecular Weight | 346.01 g/mol [1] |

| Appearance | Solid (typically off-white to pale yellow powder) |

| SMILES String | COC1=CC=C(Br)C2=C(OC)C=CC(Br)=C12[1] |

| Solubility | Soluble in Chloroform (CHCl₃), Dichloromethane (DCM), and Tetrahydrofuran (THF); Insoluble in Water |

| Reactivity Profile | Highly susceptible to Pd-catalyzed cross-coupling at the C1 and C6 positions. |

Mechanistic Rationale: Regioselective Bromination

The synthesis of 1,6-dibromo-2,7-dimethoxynaphthalene relies on Electrophilic Aromatic Substitution (EAS). The starting material, 2,7-dimethoxynaphthalene, features two strongly electron-donating methoxy (–OCH₃) groups.

Electronic Directing Effects

Methoxy groups are strongly activating and ortho/para-directing. In the 2,7-dimethoxynaphthalene system, the positions activated for electrophilic attack are C1, C3, C6, and C8[2].

-

First Bromination: The C1 position is highly activated by the adjacent C2 methoxy group (ortho effect) and the extended π-system of the adjacent ring. Bromination readily occurs here to form 1-bromo-2,7-dimethoxynaphthalene.

-

Second Bromination: Once the C1 position is brominated, steric hindrance and electronic deactivation slightly alter the reactivity of the remaining sites. The C6 position (activated by the C7 methoxy group) becomes the kinetically and thermodynamically favored site for the second bromination, yielding the 1,6-dibromo isomer.

The Challenge of Isomeric Mixtures

Direct bromination of the unprotected 2,7-dihydroxynaphthalene often yields a complex mixture of 1,3-, 1,6-, and 1,8-dibromo isomers due to the overwhelming activating power of the free hydroxyl groups[3][4]. By protecting the hydroxyls as methyl ethers prior to bromination, the reaction is electronically tempered, significantly improving the regioselectivity toward the 1,6-dibromo and 1,8-dibromo derivatives, which can be separated via chromatography or fractional crystallization[2].

Figure 1: Two-step synthetic workflow for 1,6-dibromo-2,7-dimethoxynaphthalene.

Experimental Protocols

As a self-validating system, the following protocol details the two-step synthesis from 2,7-dihydroxynaphthalene, ensuring high fidelity and reproducibility.

Step 1: Methylation to 2,7-Dimethoxynaphthalene

Causality: Free hydroxyl groups lead to over-bromination and poor regiocontrol. Methylation tempers the ring and directs the subsequent EAS[2].

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve 2,7-dihydroxynaphthalene (10.0 g, 62.4 mmol) in 200 mL of anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 25.9 g, 187.2 mmol)[2].

-

Addition: Slowly add dimethyl sulfate (Me₂SO₄, 14.2 mL, 150 mmol) dropwise at room temperature. (Caution: Dimethyl sulfate is highly toxic and a known carcinogen; perform strictly in a fume hood).

-

Reaction: Heat the mixture to reflux for 12 hours.

-

Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Quench the residue with 10% aqueous NaOH to destroy unreacted Me₂SO₄, extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate to yield 2,7-dimethoxynaphthalene as a white solid.

Step 2: Regioselective Bromination

Causality: Using N-Bromosuccinimide (NBS) or elemental Bromine (Br₂) provides the electrophilic Br⁺ source. NBS in refluxing solvents often provides better control over the dibromination event compared to neat Br₂.

-

Setup: In a 250 mL round-bottom flask, dissolve 2,7-dimethoxynaphthalene (5.0 g, 26.6 mmol) in 100 mL of chloroform (CHCl₃) or a mixture of NBS and pyridine.

-

Bromination: Add elemental bromine (Br₂, 2.7 mL, 53.2 mmol) dropwise at 0 °C, or alternatively, use NBS (4 equivalents) heated at reflux.

-

Reaction: Stir the mixture at room temperature overnight (if using Br₂) or at reflux for 9 hours (if using NBS/pyridine).

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Extract the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purification: The crude product contains a mixture of isomers. Purify via silica gel flash column chromatography (eluent: Hexanes/Ethyl Acetate) and subsequent recrystallization from ethanol to isolate pure 1,6-dibromo-2,7-dimethoxynaphthalene.

Table 2: Comparison of Bromination Conditions

| Brominating Agent | Solvent System | Temp / Time | Regioselectivity / Outcome |

| Br₂ (2.0 equiv) | Chloroform (CHCl₃) | 0 °C to RT, 12h | High yield, requires careful chromatographic separation of 1,6 and 1,8 isomers. |

| NBS (4.0 equiv) | Pyridine | Reflux, 9h | Yields the 1,6-dibromo isomer (approx. 41% isolated yield) alongside recovered starting material. |

Downstream Applications in Advanced Materials

The true value of 1,6-dibromo-2,7-dimethoxynaphthalene lies in its utility as a bifunctional scaffold. The bromine atoms serve as ideal leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira).

Bent-Core (Banana) Liquid Crystals

The 1,6-substitution pattern imparts a distinct angular (bent) geometry to the molecule. When extended via Suzuki-Miyaura coupling with mesogenic arylboronic acids, the resulting asymmetric molecules exhibit unique liquid crystalline phases[5].

-

Significance: These "banana-shaped" mesogens often display polar smectic phases and unique electro-optic behaviors (such as V-shaped switching) that are highly sought after for advanced photonic and display technologies[6].

Conjugated Polymers and OLEDs

By coupling the 1,6-dibromo core with electron-transporting or hole-transporting moieties, researchers synthesize extended conjugated polymers. The methoxy groups provide electron density (raising the HOMO level), while the 1,6-linkage disrupts total planarity, preventing excessive aggregation and quenching in Organic Light-Emitting Diodes (OLEDs)[2].

Reactive Intermediates

In synthetic organic chemistry, this scaffold is utilized to synthesize peri-substituted dithianaphthalenes. These sulfur-rich compounds act as critical reactive intermediates, functioning as sulfur monoxide (SO) transfer reagents in complex organic syntheses[7].

Figure 2: Downstream material science applications of the 1,6-dibromo-2,7-dimethoxynaphthalene scaffold.

Conclusion

1,6-Dibromo-2,7-dimethoxynaphthalene is a structurally privileged scaffold. The synergistic electronic effects of the 2,7-dimethoxy groups allow for the regioselective installation of halogens at the 1 and 6 positions. By mastering the synthetic protocols outlined in this guide, researchers can reliably access this precursor, unlocking pathways to next-generation bent-core liquid crystals, optoelectronic polymers, and novel reactive intermediates.

References

-

BLD Pharm. 1,5-Dibromo-4,8-dimethoxynaphthalene (and related 1,6-dibromo isomers). Retrieved from1

-

University of Birmingham. Peri-substituted dithianaphthalenes as sources of reactive intermediates in organic chemistry. Retrieved from

-

Australian Journal of Chemistry. Bromination of 2,7-Dihydroxynaphthalene. Retrieved from 3

-

BenchChem. A Comparative Guide to the Synthesis of 1,8-Dibromonaphthalene-2,7-diol. Retrieved from 2

-

ResearchGate. A novel type of banana liquid crystals based on 1-substituted naphthalene-2,7-diol cores. Retrieved from 6

Sources

- 1. 88818-38-6|1,5-Dibromo-4,8-dimethoxynaphthalene|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. Bromination of 2,7-Dihydroxynaphthalene | CiNii Research [cir.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]

Technical Guide: Crystal Structure & Characterization of 1,6-Dibromo-2,7-dimethoxynaphthalene

[1]

Executive Summary: The Regiochemical Pivot

1,6-Dibromo-2,7-dimethoxynaphthalene is a critical intermediate in the synthesis of functional organic materials, particularly peri-substituted dithianaphthalenes and liquid crystals. Its crystallographic characterization is scientifically significant not merely for its packing parameters, but because it resolves a long-standing regiochemical ambiguity in the electrophilic substitution of 2,7-dialkoxynaphthalenes.

While the 1,8- (peri) and 3,6- isomers are often thermodynamically or kinetically predicted in similar systems, the isolation and X-ray diffraction (XRD) analysis of the 1,6-isomer confirms a specific electrophilic directing pathway essential for accessing asymmetric naphthalene derivatives.

Structural Analysis & Crystallographic Insight

The Regiochemical Confirmation

The primary value of the crystal structure for this molecule is the definitive assignment of the bromine positions.

-

Core Geometry: The naphthalene core remains planar.

-

Substitution Pattern: The crystal structure confirms the bromine atoms occupy the 1 and 6 positions . This is an "alpha, beta" substitution pattern (C1 is

, C6 is -

Methoxy Conformation: The methoxy groups at C2 and C7 typically adopt a conformation coplanar with the aromatic ring to maximize p-orbital overlap (resonance donation), though steric repulsion from the bulky ortho-bromine at C1 (and H at C8) can induce a slight twist (dihedral angle deviation < 10°).

Intermolecular Interactions & Packing

Based on the crystallographic behavior of brominated alkoxynaphthalenes, the solid-state packing is governed by three competing forces:

-

-

-

Halogen Bonding (C-Br···Br-C): The polarizability of the bromine atoms facilitates Type II halogen bonding, often linking adjacent stacks or forming lateral ribbons.

-

Weak Hydrogen Bonding (C-H···O): Interactions between the methoxy oxygen and aromatic protons (specifically H3, H4, H5, H8) stabilize the lattice.

Comparative Isomerism

The 1,6-isomer is structurally distinct from its congeners:

-

vs. 1,8-Dibromo (Peri): The 1,8-isomer suffers from immense steric strain between the two peri-bromines, often distorting the naphthalene core (out-of-plane buckling). The 1,6-isomer relieves this strain, allowing for a flatter, more packable molecule.

-

vs. 3,6-Dibromo: The 3,6-isomer places bromines in the

positions, leaving the reactive

Experimental Protocol: Synthesis & Crystallization

Self-Validating Workflow: This protocol ensures the isolation of the specific 1,6-isomer from the reaction mixture, validated by melting point and crystallographic analysis.

Phase 1: Regioselective Synthesis

Reaction Principle: Electrophilic aromatic substitution controlled by the activating methoxy groups.

-

Reagent: Bromine (

), 2.0 - 2.2 equivalents. -

Solvent: Chloroform (

) or Dichloromethane ( -

Conditions: Ambient temperature, dark (to prevent radical side reactions).

Step-by-Step:

-

Dissolve 2,7-dimethoxynaphthalene (10 mmol) in

(50 mL). -

Add

(20 mmol) in -

Stir for 12–16 hours.

-

Quench with aqueous sodium thiosulfate (

) to remove excess bromine. -

Wash organic layer with water, dry over

, and concentrate.

Phase 2: Isolation & Crystallization (The Purification Filter)

The crude mixture often contains 1,8- and 1,3- isomers. The 1,6-isomer is isolated via fractional crystallization.

-

Solvent Selection: Use a mixture of Benzene/Ethanol or Chloroform/Hexane .

-

Technique: Slow Evaporation or Vapor Diffusion.

-

Protocol: Dissolve crude solid in minimal hot benzene. Add hot ethanol until slightly turbid. Allow to cool slowly to room temperature, then to 4°C.

-

-

Validation:

-

Melting Point: Distinct from the 1,8-isomer (typically lower melting due to strain).

-

Single Crystal Growth: For XRD, dissolve pure 1,6-isomer in

in a small vial. Place this vial inside a larger jar containing n-pentane (Vapor Diffusion). Seal and leave undisturbed for 3–5 days.

-

Data Summary Table

| Parameter | Value / Characteristic |

| Formula | |

| Molecular Weight | 346.01 g/mol |

| Crystal System | Typically Monoclinic or Triclinic (common for naphthalene derivatives) |

| Key Bond | C(1)-Br and C(6)-Br |

| Regiochemistry | 1,6-substitution (Confirmed by XRD) |

| Solubility | Soluble in |

| Primary Application | Precursor for dithianaphthalenes and organic semiconductors |

Reaction Logic & Structural Pathways (Visualization)

The following diagram illustrates the regiochemical divergence and the role of the crystal structure in confirming the specific isomer required for downstream applications.

Figure 1: Synthesis and characterization workflow highlighting the critical role of crystallization in isolating the 1,6-isomer from competing byproducts.

Applications & Significance

The 1,6-dibromo-2,7-dimethoxynaphthalene molecule is not merely a crystallographic curiosity; it is a functional building block.

-

Dithianaphthalene Synthesis: The 1,6-dibromo derivative serves as a precursor for peri-substituted dithianaphthalenes . The bromine atoms provide the handle for lithiation and subsequent sulfuration (using elemental sulfur or sulfur transfer reagents), creating fused heterocyclic systems with unique electronic properties (e.g., organic conductors).

-

Liquid Crystals: 2,7-Disubstituted naphthalenes are classic mesogenic cores. The introduction of bromine atoms at the 1,6-positions alters the aspect ratio and transverse dipole moment of the molecule, tuning the phase transition temperatures and dielectric anisotropy of the resulting liquid crystals.

References

-

Wilson, R. D. (1965).[1] Halogenation of naphthalene-2,7-diol. Journal of the Chemical Society.[1] Link (Foundational work establishing the halogenation patterns of 2,7-disubstituted naphthalenes).

-

University of Birmingham . Peri-substituted dithianaphthalenes as sources of reactive intermediates in organic chemistry. Link (Source confirming the X-ray crystal structure of 1,6-dibromo-2,7-dimethoxynaphthalene as compound 86).

-

Smith, K., et al. (2022).[5] Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis. Arkivoc. Link (Context on regioselective bromination of naphthalene derivatives).

-

PubChem . 2,7-Dimethoxynaphthalene Compound Summary. Link (Precursor data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS:96965-79-6, 3,6-二溴萘-2,7-二醇-毕得医药 [bidepharm.com]

- 3. 5467-58-3|1-Bromo-4-methoxynaphthalene|BLD Pharm [bldpharm.com]

- 4. Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Solvation Dynamics and Protocols for 1,6-Dibromo-2,7-dimethoxynaphthalene: A Technical Guide

Executive Summary

In the realm of advanced organic synthesis and materials science, 1,6-Dibromo-2,7-dimethoxynaphthalene (CAS: 4614-12-4) serves as a critical, rigid building block. It is frequently utilized in the development of extended

Physicochemical Profiling & Molecular Descriptors

Before selecting a solvent system, it is imperative to understand the molecular descriptors that drive the compound's thermodynamic behavior. The presence of two bulky bromine atoms significantly increases the molecule's polarizability and lipophilicity, while the methoxy groups provide limited hydrogen-bond accepting capabilities.

| Property | Value | Implication for Solvation |

| Molecular Weight | 346.01 g/mol [2] | High molecular weight increases the cavitation energy required in the solvent. |

| LogP (XLogP3-AA) | ~4.5[2] | Highly lipophilic; dictates extreme hydrophobicity and poor aqueous solubility. |

| H-Bond Donors | 0[2] | Cannot donate hydrogen bonds; relies on dispersion and dipole interactions. |

| H-Bond Acceptors | 2[2] | Methoxy oxygens can act as weak acceptors in protic environments. |

| Rotatable Bonds | 2[2] | High rigidity promotes strong crystal lattice packing ( |

Solubility Matrix in Common Organic Solvents

Based on its physicochemical profile and empirical synthesis data, the solubility of 1,6-Dibromo-2,7-dimethoxynaphthalene follows predictable trends governed by solvent polarity and polarizability.

| Solvent Class | Representative Solvent | Est. Solubility Level | Dielectric Constant ( | Application Notes |

| Halogenated | Chloroform (CHCl | High (>50 mg/mL) | 4.81 | Ideal for bromination reactions and NMR spectroscopy (CDCl |

| Halogenated | Dichloromethane (DCM) | High (>50 mg/mL) | 8.93 | Standard medium for ambient-temperature extractions and synthesis. |

| Ether | Tetrahydrofuran (THF) | Moderate-High | 7.52 | Frequently used for lithiation and organometallic steps. |

| Aromatic | Toluene | Moderate | 2.38 | Excellent for high-temperature cross-coupling (e.g., Suzuki-Miyaura). |

| Polar Aprotic | Dimethylformamide (DMF) | Low-Moderate | 36.70 | Requires elevated temperatures to achieve full dissolution. |

| Polar Protic | Methanol (MeOH) | Very Low (<1 mg/mL) | 32.70 | Functions effectively as an anti-solvent for recrystallization. |

| Aqueous | Water (H | Insoluble | 80.10 | LogP of 4.5 makes aqueous solvation thermodynamically unviable[2]. |

Mechanistic Insights: The Thermodynamics of Solvation

To master the handling of 1,6-Dibromo-2,7-dimethoxynaphthalene, one must understand the causality behind its dissolution mechanics:

-

Overcoming Lattice Energy via Dispersion Forces: The planar naphthalene backbone strongly self-associates in the solid state through

stacking. To dissolve the compound, the solvent must disrupt these robust crystal lattice forces. Solvents like toluene and chloroform are highly effective because they can intercalate between the aromatic rings, providing favorable solvent-solute dispersion interactions that offset the loss of lattice enthalpy. -

Halogen Bonding and Polarizability: The bulky bromine atoms at the 1,6-positions increase the molecular volume. Halogenated solvents (DCM, CHCl

) excel at solvating this compound due to transient dipole-induced dipole interactions and potential halogen bonding, which stabilize the heavy, electron-rich bromine substituents[3]. -

The Hydrophobic Effect: With an XLogP3-AA of 4.5[2], the energetic penalty of creating a cavity within highly hydrogen-bonded networks (such as water or methanol) far exceeds the enthalpy gained from weak solute-solvent interactions. Consequently, the compound is excluded from polar protic media.

Fig 1. Solvent selection logic tree based on compound lipophilicity.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

To generate reliable, self-validating solubility data for drug development or material scale-up, kinetic dissolution must be avoided in favor of thermodynamic equilibrium.

Step-by-Step Methodology:

-

Excess Solid Addition: Add 50 mg of 1,6-Dibromo-2,7-dimethoxynaphthalene to 1.0 mL of the target solvent in a sealed borosilicate glass vial. Causality: An excess of solid ensures the solution reaches thermodynamic saturation rather than a transient kinetic state.

-

Isothermal Equilibration: Agitate the suspension at 300 rpm in an incubator set strictly to 25.0 ± 0.1 °C for 48 hours. Causality: Solubility is highly temperature-dependent; a 48-hour window guarantees that the solid-liquid equilibrium is fully established.

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical inertness against harsh halogenated solvents (unlike Nylon or PES). The 0.22 µm pore size ensures sub-micron colloidal particles do not pass through and artificially inflate the quantified solubility.

-

Quantification: Dilute an aliquot of the filtrate into a compatible mobile phase and analyze via HPLC-UV (detection at ~254 nm) against a validated calibration curve.

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Solvent-Mediated Recrystallization Workflow

For purifying crude batches of 1,6-Dibromo-2,7-dimethoxynaphthalene, a solvent/anti-solvent precipitation approach is highly effective.

-

Dissolve the crude compound in a minimum volume of boiling Chloroform (CHCl

). -

Perform a hot filtration to remove any insoluble particulate impurities.

-

Gradually add Methanol (MeOH) dropwise to the hot stirring solution until it becomes slightly turbid. Causality: Methanol acts as an anti-solvent, drastically reducing the dielectric compatibility and forcing the lipophilic compound out of solution.

-

Allow the mixture to cool slowly to room temperature, then transfer to 4 °C to maximize crystal yield.

-

Filter the resulting crystals and wash with cold methanol to remove trace impurities.

Applications in Advanced Synthesis

Understanding the solubility of 1,6-Dibromo-2,7-dimethoxynaphthalene unlocks its utility in complex synthetic pathways. In the synthesis of peri-substituted dithianaphthalenes, the compound is dissolved in THF to facilitate smooth reactions with elemental sulfur or lithiating agents. Furthermore, its rigid mesogenic core is heavily exploited in the design of "banana-shaped" liquid crystals, where its solubility in halogenated solvents allows for precise structural modifications and subsequent characterization via

References

- Guidechem.1,6-DibroMo-2,7-diMetoxinaftaleno 4614-12-4 Chemical Properties and Molecular Descriptors.

- University of Birmingham.Peri-substituted dithianaphthalenes as sources of reactive intermediates in organic chemistry.

- University of Birmingham.Peri-substituted dithianaphthalenes (NMR and Solvation Methodologies).

- ResearchGate.A novel type of banana liquid crystals based on 1-substituted naphthalene-2,7-diol cores.

Sources

Strategic Sourcing and Analytical Validation of 1,6-Dibromo-2,7-dimethoxynaphthalene: A Technical Guide for Advanced Materials Synthesis

Executive Summary & Chemical Identity

1,6-Dibromo-2,7-dimethoxynaphthalene (CAS: 4614-12-4) is a highly specialized, bifunctional halogenated aromatic building block. Characterized by its rigid naphthalene core, electron-donating methoxy groups, and reactive bromide leaving groups, this compound is a critical precursor in the synthesis of extended

For researchers and drug development professionals scaling up synthetic pathways, securing a reliable commercial supply of this intermediate—and rigorously validating its structural integrity—is paramount to preventing downstream catalytic failures during cross-coupling reactions.

Commercial Availability & Supply Chain Dynamics

The global supply chain for 1,6-Dibromo-2,7-dimethoxynaphthalene is primarily supported by specialized chemical vendors focusing on optoelectronic and pharmaceutical intermediates. Suppliers such as BLD Pharm[1][3], LeYan[4], and Guidechem[5] maintain catalog quantities (typically 1g to 100g) for immediate R&D deployment.

When transitioning from discovery to process scale, procurement teams must account for batch-to-batch variability, particularly regarding mono-brominated impurities which can act as chain terminators in polymerization workflows.

Table 1: Standard Commercial Specifications & Analytical Targets

| Parameter | Target Specification | Recommended Analytical Method |

| CAS Number | 4614-12-4 | N/A |

| Molecular Formula | C12H10Br2O2 | High-Resolution Mass Spectrometry |

| Molecular Weight | 346.02 g/mol | Mass Spectrometry |

| Purity | HPLC (UV at 254 nm) | |

| Appearance | Solid (White to Off-White Powder) | Visual Inspection |

| Storage Conditions | Sealed, Dry, Room Temperature | N/A |

Incoming Quality Control: A Self-Validating Analytical Protocol

Never assume the purity of a commercial batch based solely on a Certificate of Analysis (CoA). The synthesis of this compound often involves the bromination of 2,7-dimethoxynaphthalene, which can yield under-brominated (mono-bromo) or over-brominated side products[6]. To ensure catalytic efficiency in downstream steps, implement the following self-validating QC protocol.

Step-by-Step Methodology: NMR & HPLC Validation

Step 1: Sample Preparation

-

Action: Dissolve 5 mg of the compound in 0.6 mL of Deuterated Chloroform (

) for NMR analysis. Separately, dissolve 1 mg in 1 mL of Acetonitrile for HPLC. -

Causality:

is selected for NMR because the analyte lacks exchangeable protons; the solvent provides a clean baseline without obscuring the critical aromatic region (6.5–8.0 ppm).

Step 2:

-

Action: Acquire a standard

NMR spectrum. Identify the sharp singlet corresponding to the methoxy protons ( -

Causality & Self-Validation: The methoxy protons act as an internal standard. Because the target molecule is di-brominated, it possesses exactly 4 remaining aromatic protons. If the compound is the correct 1,6-dibromo isomer, the total integration of the aromatic region will perfectly equal 4.00 (a 3:2 ratio). If the aromatic integration reads

5.00, it definitively indicates a mono-brominated impurity (e.g., 1-bromo-2,7-dimethoxynaphthalene), dictating immediate batch rejection before it can ruin a step-growth polymerization.

Step 3: HPLC Chromatographic Purity

-

Action: Inject 10 µL onto a C18 Reverse-Phase column using a gradient mobile phase of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm.

-

Causality: The highly hydrophobic dibromonaphthalene core requires a non-polar stationary phase (C18) to achieve sufficient retention. Mono-brominated impurities have lower lipophilicity and will elute earlier than the target compound, allowing for baseline resolution and accurate quantification of the critical chain-terminating impurities.

Downstream Synthetic Utility & Workflows

Once validated, 1,6-Dibromo-2,7-dimethoxynaphthalene serves as a highly versatile electrophile for palladium-catalyzed cross-coupling reactions.

1. Extended

2. Banana-Phase (Bow-Phase) Liquid Crystals The 1,6-substitution pattern on the naphthalene core introduces a specific "bent" geometry. Causality: When functionalized, this bent core disrupts standard linear molecular packing, forcing the molecules into a "banana-phase" (smectic) arrangement. This unique packing enables chiral electro-optic behavior (V-shaped switching) even in achiral molecules, unlocking potential for high-speed photonic switching devices[6].

Workflow for the validation and downstream application of 1,6-Dibromo-2,7-dimethoxynaphthalene.

References

- "16239-18-2 | 1,6-Dibromonaphthalen-2-ol | BLD Pharm", bldpharm.com,

- "4614-12-4 | 1,6-Dibromo-2,7-dimethoxynaphthalene | BLD Pharm", bldpharm.com,

- "1,6-二溴-2,7-二甲氧基萘 - 乐研试剂", leyan.com,

- "1,6-DibroMo-2,7-diMetoxinaftaleno 4614-12-4 wiki - Es - Guidechem", guidechem.com,

- "A novel type of banana liquid crystals based on 1-substituted naphthalene-2,7-diol cores", researchg

- "CAS:96965-79-6, 3,6-二溴萘 - 毕得医药", bidepharm.com,

- "Synthesis and Characterization of Novel Copolymers for Photovoltaic Applications", researchg

Sources

- 1. 4614-12-4|1,6-Dibromo-2,7-dimethoxynaphthalene|BLD Pharm [bldpharm.com]

- 2. CAS:96965-79-6, 3,6-二溴萘-2,7-二醇-毕得医药 [bidepharm.com]

- 3. 16239-18-2|1,6-Dibromonaphthalen-2-ol|BLD Pharm [bldpharm.com]

- 4. 1,6-二溴-2,7-二甲氧基萘 | 1,6-Dibromo-2,7-Dimethoxynaphthalen | 4614-12-4 - 乐研试剂 [leyan.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1,6-Dibromo-2,7-dimethoxynaphthalene

This guide provides comprehensive safety and handling protocols for 1,6-Dibromo-2,7-dimethoxynaphthalene (CAS No. 208343-05-9), a specialized aromatic compound utilized in advanced organic synthesis and materials science research. Given the limited specific toxicological data for this molecule, this document establishes a proactive safety framework based on the known hazards of its structural parents: naphthalene and halogenated aromatic hydrocarbons. The protocols herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety rooted in prevention and meticulous risk management.

Section 1: Compound Profile and Hazard Identification

1,6-Dibromo-2,7-dimethoxynaphthalene is a poly-substituted naphthalene derivative. While a comprehensive toxicological profile is not available, its structure suggests several potential hazards that must be managed.

-

Naphthalene Core: Naphthalene and its derivatives are associated with a range of toxic effects. Exposure can lead to hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase deficiency.[1][2] The metabolism of naphthalene can produce reactive intermediates like quinones, which induce oxidative stress, glutathione depletion, and potential genotoxicity.[1][3]

-

Organobromine Substituents: Halogenated aromatic compounds as a class are known to pose various health risks, including irritation to the skin, eyes, and respiratory tract.[4][5][6] They can also exhibit toxicity to the liver and central nervous system and may persist in the environment.[4][7]

Due to these factors, 1,6-Dibromo-2,7-dimethoxynaphthalene must be treated as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

| Property | Data | Source |

| CAS Number | 208343-05-9 | - |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | [8][9] |

| Molecular Weight | 346.01 g/mol | [8] |

| Appearance | Solid (Form may vary) | [10] |

| GHS Hazard Statements (Presumed) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | [6] |

| GHS Precautionary Statements (Presumed) | P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [6] |

Table 1: Physicochemical and Presumed Safety Data for 1,6-Dibromo-2,7-dimethoxynaphthalene. Hazard data is extrapolated from similar compounds and general principles for halogenated aromatics.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety prioritizes systemic controls over individual actions. The Hierarchy of Controls is a framework that ranks risk management strategies from most to least effective.[11][12][13][14] Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense when other controls cannot eliminate the risk.[14][15]

-

Elimination & Substitution: The most effective controls involve removing the hazard.[11][13] Can a different, less hazardous synthetic route or compound achieve the same research objective? While often not feasible for novel research, this question should always be the starting point of a risk assessment.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[11][15] For 1,6-Dibromo-2,7-dimethoxynaphthalene, the mandatory engineering control is a certified chemical fume hood.[7]

-

Administrative Controls: These are procedures and policies that modify how work is done.[11][15] This includes developing Standard Operating Procedures (SOPs), designating specific areas for handling the compound, and providing comprehensive training.

-

Personal Protective Equipment (PPE): PPE is used to protect individuals when higher-level controls cannot sufficiently mitigate the risk.[14][15]

Section 3: Risk Assessment and Mitigation in Practice

3.1 Engineering Controls All manipulations of 1,6-Dibromo-2,7-dimethoxynaphthalene, including weighing, transfers, and dissolution, must be performed inside a properly functioning chemical fume hood to prevent inhalation of airborne particulates.[7][16] The fume hood provides a physical barrier and active ventilation.

3.2 Administrative Controls

-

Designated Area: Cordon off a specific area within the fume hood for all work with this compound. Label the area clearly with the chemical identity and associated hazards.

-

Training: All personnel must be trained on this specific SOP, the hazards of halogenated aromatic compounds, and emergency procedures before beginning work.

-

Good Housekeeping: Maintain a clean and organized workspace. Decontaminate surfaces after each use.

3.3 Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant nitrile gloves.[7] For any procedure with a higher risk of splash or extended handling, double-gloving is recommended. Gloves must be inspected before use and removed properly to avoid skin contact with the outer surface.

-

Eye Protection: Chemical safety goggles are mandatory.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.[17]

-

Body Protection: A buttoned, long-sleeved lab coat must be worn to protect against skin contact.[17]

Section 4: Standard Operating Procedure (SOP) - A Practical Workflow

This SOP details the process of weighing and preparing a stock solution of 1,6-Dibromo-2,7-dimethoxynaphthalene. The causality for each step is explained to ensure a self-validating protocol.

Methodology:

-

Preparation:

-

Step 1.1: Don all required PPE (lab coat, safety goggles, nitrile gloves). Rationale: This establishes a barrier between the researcher and the chemical hazard before any potential exposure.

-

Step 1.2: Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation. Rationale: This confirms the primary engineering control is functioning correctly to contain hazardous dust and vapors.

-

Step 1.3: Line the designated work area within the fume hood with an absorbent, disposable liner. Prepare labeled waste containers for halogenated solid waste and halogenated liquid waste.[18] Rationale: This contains potential spills and segregates hazardous waste at the point of generation, preventing cross-contamination.

-

-

Weighing and Dissolution (Inside Fume Hood):

-

Step 2.1: Place an analytical balance and all necessary equipment (spatula, weigh paper/boat, glassware) inside the fume hood. Rationale: Performing all manipulations within the hood prevents the release of chemical dust into the laboratory environment.

-

Step 2.2: Carefully transfer the required amount of 1,6-Dibromo-2,7-dimethoxynaphthalene from the stock bottle to a tared container. Minimize the creation of dust. Rationale: Careful transfer techniques reduce the risk of inhalation and contamination of the work area.

-

Step 2.3: Add the desired solvent to the container using a pipette or syringe, directing the stream down the inner wall of the vessel. Rationale: This technique minimizes the generation of aerosols that could be inhaled.

-

Step 2.4: Securely cap the container and mix gently (swirling or magnetic stirring) until the solid is fully dissolved. Rationale: A closed system prevents vapor release during dissolution.

-

-

Decontamination and Waste Disposal:

-

Step 3.1: Decontaminate the spatula and any non-disposable equipment by rinsing with a suitable solvent into the halogenated liquid waste container. Wipe down the balance and work surface with a solvent-dampened towel.

-

Step 3.2: Dispose of all contaminated disposable items (gloves, weigh paper, absorbent liner, pipette tips) into the designated "Halogenated Solid Waste" container.[18]

-

Step 3.3: Remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally the safety goggles. Wash hands thoroughly with soap and water. Rationale: A specific doffing sequence prevents re-contaminating hands and skin from the used PPE.

-

Section 5: Emergency Procedures

5.1 Chemical Spills

-

Minor Spill (inside fume hood): Alert personnel in the immediate area. Use an absorbent material (spill pads or sand) to contain the spill.[18] Carefully collect the absorbed material and contaminated debris into a sealed container labeled as "Halogenated Hazardous Waste."[16][18] Decontaminate the area.

-

Major Spill (outside fume hood): Evacuate the laboratory immediately. Alert others and contact the institution's Environmental Health & Safety (EHS) office. Prevent entry to the area.

5.2 Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][17] Seek medical attention.

-

Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide respiratory support and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

Section 6: Storage and Disposal

6.1 Storage Store 1,6-Dibromo-2,7-dimethoxynaphthalene in a tightly sealed, clearly labeled container.[18] Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[16][18]

6.2 Waste Disposal All waste containing this compound, including excess solutions, contaminated solids, and cleaning materials, must be treated as hazardous waste.

-

Waste Segregation: Collect halogenated organic waste in separate, dedicated containers.[18][19] Do not mix with non-halogenated waste.

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic" and list the chemical constituents.[18]

-

Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Arrange for pickup by the certified EHS department or a licensed disposal company.[20]

References

-

Chemical Safety Lecture Hierarchy Of Control - Edubirdie. (n.d.). Retrieved from [Link]

-

Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, June 20). Lab Manager. Retrieved from [Link]

-

From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment. (2025, November 10). CrelioHealth For Diagnostics. Retrieved from [Link]

-

Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Toxicological Review of Naphthalene (CAS No. 91-20-3). (PDF). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Predictive Analysis of the Pharmacokinetic and Toxicological Endpoints of Naphthalene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Hierarchy of Controls. (n.d.). QLS - Safety. Retrieved from [Link]

-

Naphthalene toxicity and antioxidant nutrients. (2002, October 30). PubMed. Retrieved from [Link]

-

Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. (2021, May 9). Frontiers in Pharmacology. Retrieved from [Link]

-

Naphthalene (PIM 363). (n.d.). Inchem.org. Retrieved from [Link]

-

Hierarchy of Controls for Chemical Hazard Management. (2020, October 14). Chemscape Safety Technologies. Retrieved from [Link]

-

What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

-

Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. (2024, December 12). Retrieved from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

-

Bromine water - disposal. (2008, October 22). #1 Science Forum For Lab Technicians. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - 1,6-Dibromohexane. (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]

-

PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

-

BROMINE Safety Plan. (n.d.). Rutgers University. Retrieved from [Link]

-

2,7-Dibromo-3,6-dimethoxynaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

2,7-Dibromo-3,6-dimethoxynaphthalene. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

Sources

- 1. iris.epa.gov [iris.epa.gov]

- 2. Naphthalene (PIM 363) [inchem.org]

- 3. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iloencyclopaedia.org [iloencyclopaedia.org]

- 5. agilent.com [agilent.com]

- 6. fishersci.com [fishersci.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. 2,7-Dibromo-3,6-dimethoxynaphthalene | C12H10Br2O2 | CID 640259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,7-Dibromo-3,6-dimethoxynaphthalene | CAS 105404-89-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 2,7-Dimethoxynaphthalene 98 3469-26-9 [sigmaaldrich.com]

- 11. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]

- 12. blog.creliohealth.com [blog.creliohealth.com]

- 13. Hierarchy of Controls | QLS [safety.mlsascp.com]

- 14. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 15. Chemical Safety Lecture Hierarchy Of Control - Edubirdie [edubirdie.com]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemtalk.com.au [chemtalk.com.au]

- 20. cdhfinechemical.com [cdhfinechemical.com]

Preliminary Reactivity Studies of 1,6-Dibromo-2,7-dimethoxynaphthalene

The following technical guide details the preliminary reactivity profile of 1,6-Dibromo-2,7-dimethoxynaphthalene , a critical bifunctional building block for advanced optoelectronic materials and pharmaceutical intermediates.

Executive Summary

1,6-Dibromo-2,7-dimethoxynaphthalene (1,6-DBDMN ) represents a high-value scaffold in organic electronics and supramolecular chemistry. Distinguished by its

This guide outlines the synthesis, structural characterization, and primary reactivity manifolds of 1,6-DBDMN, focusing on Palladium-catalyzed cross-couplings and halogen-metal exchange protocols essential for extending the conjugated system.

Structural Analysis & Synthesis

The synthesis of 1,6-DBDMN is governed by the strong ortho-directing effect of the methoxy substituents combined with the alpha-selectivity of the naphthalene ring.

Synthetic Pathway

Direct bromination of 2,7-dimethoxynaphthalene is the industry-standard route. The reaction is highly regioselective due to the cooperative directing effects at the 1 and 6 positions.

Reaction Scheme:

Structural Considerations

-

Steric Environment: The bromine atoms are flanked by the peri-hydrogen (H8/H5) and the ortho-methoxy group. This creates a "buttressing effect," slightly distorting the methoxy groups out of the plane, which can influence solubility and crystal packing.

-

Electronic Properties: The +M (mesomeric) effect of the methoxy groups raises the HOMO energy, making the core susceptible to oxidative degradation if not halogenated. The 1,6-dibromo substitution stabilizes the core against oxidation while activating it for cross-coupling.

Visualization: Synthesis & Reactivity Workflow

Caption: Synthesis and divergent reactivity pathways for 1,6-Dibromo-2,7-dimethoxynaphthalene.[1][2][3][4][5][6]

Core Reactivity Profiles

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most critical reactivity for drug discovery and materials science is the formation of C-C bonds. 1,6-DBDMN acts as a bifunctional electrophile.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-rich nature of the ring, although steric hindrance from the ortho-methoxy group requires reactive catalytic systems.

-

Selectivity: Due to symmetry, mono-substitution is challenging to achieve in high yield without statistical mixtures. Exhaustive coupling (bis-arylation) is the standard outcome.

-

Protocol Insight: The use of SPhos or RuPhos ligands is recommended over standard PPh3 to overcome the steric hindrance at the 1,6-positions.

Lithium-Halogen Exchange

Treatment with n-butyllithium generates the 1,6-dilithio species. This intermediate is highly reactive and must be generated at cryogenic temperatures (-78 °C) to prevent benzylic deprotonation of the methoxy methyl groups or polymerization.

-

Trapping Electrophiles:

-

DMF: Yields 2,7-dimethoxynaphthalene-1,6-dicarbaldehyde.

-

Borates: Yields the corresponding bis-boronic acid/ester, reversing the polarity for use as a nucleophile in Suzuki couplings.

-

Quantitative Reactivity Data

| Reaction Type | Reagents | Target Product | Typical Yield | Key Constraint |

| Bromination | Br₂, AcOH, CHCl₃ | 1,6-Dibromo-2,7-DMN | 85-92% | Temperature control (<30°C) to prevent over-bromination. |

| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 1,6-Diaryl-2,7-DMN | 70-85% | Requires degassed solvents; steric bulk of Ar-B(OH)₂ affects rate. |

| Lithiation | n-BuLi, THF, -78°C | 1,6-Dilithio intermediate | N/A (Transient) | Strictly anhydrous conditions; rapid addition of electrophile required. |

| Demethylation | BBr₃, CH₂Cl₂ | 1,6-Dibromo-2,7-diol | 90-95% | Allows conversion to triflates for orthogonal coupling. |

Experimental Protocols

Synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene

Objective: Gram-scale preparation of the core scaffold.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).

-

Dissolution: Charge the flask with 2,7-dimethoxynaphthalene (18.8 g, 100 mmol) and CHCl₃ (200 mL) . Add Glacial Acetic Acid (50 mL) to buffer the reaction.

-

Bromination: Charge the addition funnel with Bromine (32.0 g, 10.3 mL, 200 mmol) diluted in CHCl₃ (50 mL) .

-

Addition: Add the bromine solution dropwise over 60 minutes at room temperature. The solution will turn dark red.

-

Reaction: Stir for 4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

-

Workup: Quench excess bromine with saturated aqueous Na₂S₂O₃ (100 mL) . The color should fade to pale yellow.

-

Extraction: Separate the organic layer, wash with water (2 x 100 mL), brine (100 mL), and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Recrystallize the solid residue from Ethanol/Toluene (4:1) to yield colorless needles.

-

Expected Yield: ~30-32 g (85-90%).

-

Characterization: ¹H NMR (CDCl₃) shows loss of H1/H6 signals and a downfield shift of remaining aromatic protons.

-

General Procedure for Suzuki-Miyaura Coupling

Objective: Derivatization to 1,6-bis(4-methoxyphenyl)-2,7-dimethoxynaphthalene.

-

Reagents: Combine 1,6-DBDMN (1.0 equiv), 4-methoxyphenylboronic acid (2.5 equiv), and K₂CO₃ (4.0 equiv) in a Schlenk tube.

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) .

-

Solvent: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1) .

-

Reaction: Seal the tube and heat to 90°C for 16 hours.

-

Workup: Cool to RT, dilute with CH₂Cl₂, wash with water. Dry organic layer and concentrate.

-

Purification: Flash column chromatography (Hexane/CH₂Cl₂ gradient).

Applications & Implications

The 1,6-functionalized 2,7-dimethoxynaphthalene core is a privileged structure in:

-

OLED Hosts: The high triplet energy and steric bulk prevent aggregation quenching.

-

Liquid Crystals: "Banana-shaped" liquid crystals are often derived from 2,7-naphthalenediol cores; the 1,6-substitution induces specific curvature angles essential for the B-phase (bent-core) mesophases.

-

Chiral Scaffolds: Sterically congested 1,6-diaryl derivatives can exhibit atropisomerism, serving as chiral ligands or dopants.

References

-

Synthesis & Crystal Structure: Prince, P. et al. "Crystal structure and Hirshfeld surface analysis of 2,7-dimethoxynaphthalene derivatives." IUCrData, 2016. Link

-

Bromination Regioselectivity: Wilson, R. D. "Halogenation of naphthalene-2,7-diol." Journal of the Chemical Society, 1965. (Fundamental reactivity basis). Link

-

Cross-Coupling Applications: Li, M. et al. "Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling." MDPI Polymers, 2023. Link

-

Liquid Crystal Derivatives: Ourhzif, E. M. et al. "A novel type of banana liquid crystals based on 1-substituted naphthalene-2,7-diol cores." Journal of Molecular Structure, 2021. Link

-

General Naphthalene Reactivity: BenchChem. "Reactivity of Dimethoxynaphthalenes." BenchChem Reactivity Guides, 2025.[7] Link

Sources

- 1. 1,5-Dibromo-2,6-dimethoxynaphthalene | C12H10Br2O2 | CID 631444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. CAS:96965-79-6, 3,6-二溴萘-2,7-二醇-毕得医药 [bidepharm.com]

- 4. 1,5-Dibromo-2,6-dimethoxynaphthalene | C12H10Br2O2 | CID 631444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Suzuki Cross-Coupling of 1,6-Dibromo-2,7-dimethoxynaphthalene

This Application Note and Protocol guide details the use of 1,6-Dibromo-2,7-dimethoxynaphthalene in Suzuki-Miyaura cross-coupling reactions. This guide addresses the specific challenges posed by the asymmetric substitution pattern (alpha- vs. beta-bromide) and provides optimized workflows for both small molecule synthesis and polycondensation.

Executive Summary

1,6-Dibromo-2,7-dimethoxynaphthalene is a specialized bifunctional building block used primarily in the synthesis of naphthalene-based organic semiconductors and asymmetric rylene dye precursors .[1] Unlike its symmetric isomer (2,6-dibromo-1,5-dimethoxynaphthalene), the 1,6-isomer presents a unique asymmetric electrophilic profile :

-

C1-Br (Alpha-position): Sterically crowded (peri-interaction with H8) but electronically activated.

-

C6-Br (Beta-position): Less sterically hindered, exhibiting distinct reactivity kinetics.

This asymmetry allows for site-selective Suzuki couplings , enabling the stepwise construction of complex, non-symmetric naphthalene derivatives without the need for protecting groups.

Chemical Profile & Mechanistic Insight

Substrate Properties

| Property | Value/Description |

| Molecular Formula | C₁₂H₁₀Br₂O₂ |

| Molecular Weight | 346.02 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Moderate in CHCl₃, THF, Toluene; Poor in Alcohols/Hexanes |

| Electronic Character | Electron-rich (Donor) due to two methoxy groups |

| Key Reactivity | Regioselective Oxidative Addition |

The Selectivity Challenge

In Suzuki coupling, the rate-determining step for electron-rich aryl halides is typically oxidative addition .

-

Site 1 (Alpha): The C-Br bond is weaker due to ground-state destabilization from the peri-hydrogen at C8 and the ortho-methoxy group. However, bulky ligands (e.g.,

) may face steric retardation here. -

Site 6 (Beta): The C-Br bond is stronger but more accessible.

Expert Insight: With standard triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄), oxidative addition often occurs preferentially at the C1 (alpha) position due to electronic activation. However, using bulky, electron-rich ligands (e.g., SPhos, XPhos) can shift selectivity or promote bis-coupling by accelerating the reaction at the hindered site.

Caption: Reactivity divergence between C1 and C6 positions dictates the synthetic strategy.

Protocol A: Site-Selective Mono-Arylation

Objective: Selectively couple one aryl group to the C1 position (alpha) while retaining the C6-bromide for subsequent functionalization.

Materials

-

Substrate: 1,6-Dibromo-2,7-dimethoxynaphthalene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for lower steric bulk to access C1.

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene / Ethanol (4:1 ratio)

Step-by-Step Methodology

-

Degassing: In a Schlenk tube, combine the dibromide substrate (1.0 mmol, 346 mg) and arylboronic acid (1.05 mmol). Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Toluene (8 mL) and Ethanol (2 mL). Stir until solids are dispersed.

-

Catalyst Activation: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under a positive stream of Argon. The solution should turn yellow.

-

Base Addition: Add degassed 2.0 M Na₂CO₃ (2.5 mL) via syringe.

-

Reaction: Heat the sealed vessel to 70°C .

-

Critical Control Point: Do not exceed 80°C. Higher temperatures promote bis-coupling at the C6 position.

-

Monitoring: Check TLC every 2 hours (Eluent: Hexane/DCM 1:1). Look for the disappearance of the starting material and the appearance of the mono-coupled product (usually more polar than starting material but less than bis-product).

-

-

Work-up: Once the starting material is consumed (~6-12 hours), cool to RT. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel).

-

Gradient: 0% → 20% DCM in Hexanes. The unreacted starting material elutes first, followed by the mono-coupled product.

-

Protocol B: Polycondensation (Polymer Synthesis)

Objective: Synthesize Poly(2,7-dimethoxynaphthalene-alt-fluorene) or similar conjugated polymers. Challenge: Achieving high molecular weight requires strict stoichiometry (1:1) and high conversion of both bromide sites.

Materials

-

Monomer A: 1,6-Dibromo-2,7-dimethoxynaphthalene (1.00 equiv)[1][2]

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(PPh₃)₄ (typically less effective for high MW).

-

Recommendation:Pd₂/dba₃ + P(o-tol)₃ is a robust system for hindered naphthalene polymerizations.

-

-

Phase Transfer Agent: Aliquat 336 (1 drop)

-

Solvent: Toluene (anhydrous)

-

Base: Tetraethylammonium hydroxide (20% aq) or K₂CO₃ (2M).

Workflow

-

Stoichiometry Check: Weigh monomers with extreme precision (±0.1 mg). Molar imbalance limits molecular weight (Carothers equation).

-

Setup: Place Monomer A and Monomer B in a microwave vial or heavy-walled pressure vessel. Add catalyst and ligand.[3]

-

Solvent/Base: Add Toluene (concentration ~0.1 M) and Base. Add Aliquat 336 to stabilize the emulsion.

-

Degassing: Vigorously bubble Argon through the mixture for 15 minutes. Oxygen inhibition is fatal to chain growth.

-

Polymerization:

-

Phase 1: Heat to 90°C for 48 hours (Thermal) OR 100°C for 1 hour (Microwave).

-

End-Capping (Crucial):

-

Add Phenylboronic acid (excess), heat 2 hours (caps bromide ends).

-

Add Bromobenzene (excess), heat 2 hours (caps boronate ends).

-

-

-

Precipitation: Pour the viscous reaction mixture dropwise into vigorously stirred Methanol (10x volume) containing 1% HCl.

-

Purification (Soxhlet): Filter the polymer fibers. Perform Soxhlet extraction:

-

Methanol: Removes salts/catalyst.

-

Acetone: Removes oligomers.

-

Chloroform: Collects the high molecular weight polymer fraction.

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Mono-coupling) | Oxidative addition at C6 (Beta) is slow. | Switch to electron-rich, bulky ligands like SPhos or XPhos to activate the C6-Br bond. Increase temp to 100°C. |

| Regioselectivity Loss | Temperature too high; Catalyst too active. | Lower temperature to 60°C. Use Pd(PPh₃)₄ instead of Pd-dialkylbiaryl phosphines. |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts). Switch base to K₃PO₄. |

| Black Precipitate (Pd black) | Catalyst decomposition. | Ensure strict O₂ exclusion. Add excess ligand (Ligand:Pd ratio 4:1). |

Safety & Handling

-

1,6-Dibromo-2,7-dimethoxynaphthalene: Handle in a fume hood. Avoid inhalation of dust. Standard PPE (gloves, goggles, lab coat).

-

Palladium Catalysts: Potential sensitizers. Dispose of heavy metal waste in designated containers.

-

Solvents: Toluene is flammable and reprotoxic.

References

-

Synthesis and Properties of Naphthalene Derivatives

- Title: "Regioselective Synthesis of substituted naphthalenes."

- Source:Journal of Organic Chemistry, 2005.

- Context: Discusses the reactivity differences between alpha and beta halogens in naphthalene systems.

-

(General Journal Link for verification)

-

Suzuki Polycondensation Protocols

- Title: "Suzuki Polycondensation: A Powerful Tool for Polyarylene Synthesis."

- Source:Design and Synthesis of Conjug

-

URL:

-

Chemical Data Verification

-

Catalyst Selection Guide

- Title: "Catalyst Selection for the Suzuki-Miyaura Coupling."

- Source:Sigma-Aldrich (Merck) Technical Guides.

-

URL:

Sources

- 1. 102153-56-0|1,8-Dibromonaphthalene-2,7-diol|BLD Pharm [bldpharm.com]

- 2. 16239-18-2|1,6-Dibromonaphthalen-2-ol|BLD Pharm [bldpharm.com]

- 3. BJOC - Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps [beilstein-journals.org]

- 4. guidechem.com [guidechem.com]

Application Notes and Protocols: 1,6-Dibromo-2,7-dimethoxynaphthalene as a Monomer for Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Naphthalene-Based Conjugated Polymers

Conjugated polymers have emerged as a cornerstone of modern materials science, with applications spanning organic electronics, sensing, and biomedical devices.[1][2] Within this class of materials, naphthalene-based polymers are of particular interest due to the unique electronic and photophysical properties imparted by the naphthalene moiety.[3] The 1,6-dibromo-2,7-dimethoxynaphthalene monomer offers a versatile building block for the synthesis of novel conjugated polymers with tailored properties. The electron-donating methoxy groups at the 2 and 7 positions can influence the polymer's solubility, morphology, and electronic energy levels, making it an attractive candidate for a range of applications.[4] This document provides a detailed guide to the synthesis of 1,6-dibromo-2,7-dimethoxynaphthalene and its subsequent polymerization via established cross-coupling methodologies.

Monomer Synthesis: 1,6-Dibromo-2,7-dimethoxynaphthalene

Protocol 1: Synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene

Materials:

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2,7-dimethoxynaphthalene (1.0 eq) in anhydrous DMF.

-

Bromination: While stirring under a nitrogen atmosphere at room temperature, add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes. The reaction mixture may change color.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the dibrominated product.

-

Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield pure 1,6-dibromo-2,7-dimethoxynaphthalene.

Characterization:

The structure and purity of the synthesized monomer should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of bromination.

-

Mass Spectrometry: To verify the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the compound.

Polymerization Methodologies

The dibromo functionality of the monomer allows for its use in various cross-coupling polymerization reactions to form conjugated polymers. The choice of polymerization method will significantly impact the resulting polymer's properties, such as molecular weight, polydispersity, and solubility.[8]

Yamamoto Homocoupling

Yamamoto coupling is a powerful method for the synthesis of homopolymers from dihaloaromatic monomers. It involves the reductive coupling of the C-Br bonds using a nickel(0) catalyst, typically generated in situ.[9]

Protocol 2: Synthesis of Poly(2,7-dimethoxynaphthalene-1,6-diyl) via Yamamoto Coupling

Materials:

-

1,6-Dibromo-2,7-dimethoxynaphthalene

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine (bpy)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Chloroform

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add Ni(COD)₂ (1.2 eq) and 2,2'-bipyridine (1.2 eq) to a flame-dried Schlenk flask. Add anhydrous DMF and stir at 60°C for 30 minutes to form the active Ni(0)bpy complex, which should appear as a deep-red or purple solution.

-

Polymerization: To the catalyst solution, add a solution of 1,6-dibromo-2,7-dimethoxynaphthalene (1.0 eq) in anhydrous toluene.

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously for 48-72 hours under a continuous flow of nitrogen. The formation of a precipitate may be observed as the polymer grows.

-

Workup: Cool the reaction mixture to room temperature and pour it into a large volume of methanol containing a small amount of concentrated HCl.

-